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Compound of Interest

Compound Name: Dimethyl 4-nitroisophthalate

CAS No.: 69048-70-0

Cat. No.: B2994405 Get Quote

Executive Summary
Dimethyl 4-nitroisophthalate (DM4NIP) is a critical intermediate for synthesizing

functionalized polyamides, polybenzimidazoles (PBIs), and polyimides. Its 4-nitro position

provides unique steric hindrance and electronic asymmetry, often resulting in polymers with

improved solubility and lower glass transition temperatures (

) compared to symmetric analogs.

However, supply chain volatility and specific performance requirements (e.g., higher thermal

stability or crystallinity) often necessitate alternatives. This guide analyzes three primary

precursors: Dimethyl 5-nitroisophthalate (DM5NIP), 4-Nitroisophthalic Acid (Free Acid), and

Dimethyl 2-nitroterephthalate. We evaluate these based on reactivity, polymer architecture

outcomes, and processing requirements.

The Symmetric Standard: Dimethyl 5-
nitroisophthalate (DM5NIP)
CAS: 13290-96-5 Primary Utility: High-crystallinity polyamides and PBI precursors.
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Unlike the 4-nitro isomer, where the nitro group is ortho to one ester, the 5-nitro group in

DM5NIP is meta to both ester groups. This

symmetry eliminates the steric "kink" in the polymer backbone.

Crystallinity: The symmetric structure facilitates tighter chain packing, significantly increasing

the melting point (

) and

of the resulting polymer.

Reactivity: The ester groups are electronically equivalent, leading to more predictable step-

growth polymerization kinetics compared to the asymmetric 4-nitro isomer.

Performance Comparison

Feature
Dimethyl 4-
nitroisophthalate (Target)

Dimethyl 5-
nitroisophthalate
(Alternative)

Symmetry Asymmetric (Ortho/Meta) Symmetric (Meta/Meta)

Monomer MP ~64-68 °C 123-125 °C

Polymer Solubility High (due to chain disorder) Moderate (due to packing)

Resulting Polymer Lower (Flexible) Higher (Rigid)

The Cost-Effective Route: 4-Nitroisophthalic Acid
(Free Acid)
CAS: 610-27-5 Primary Utility: Large-scale synthesis where step-count reduction is critical.

Application Logic
Using the dimethyl ester (DM4NIP) is often a purification strategy—esters are easier to

distill/recrystallize than diacids. However, if the free acid is available in high purity, it can be

used directly or converted to the acid chloride in situ.
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Direct Polycondensation: Requires Yamazaki-Higashi conditions (phosphorylation reaction)

to activate the acid groups directly.

Acid Chloride Route: Converting to 4-nitroisophthaloyl chloride (

activation) creates a hyper-reactive monomer suitable for interfacial polymerization, which is
impossible with the ester.

The Para-Isomer: Dimethyl 2-nitroterephthalate
Primary Utility: High-modulus fibers and liquid crystalline polymers.

Structural Impact
Switching from an isophthalate (meta-linkage) to a terephthalate (para-linkage) backbone

fundamentally alters the polymer physics.

Linearity: The para-linkage creates a linear "rod-like" backbone.

Mechanical Strength: Polymers derived from this precursor exhibit significantly higher tensile

modulus but lower solubility than those from DM4NIP.

Comparative Data Analysis
The following table summarizes the expected impact on polymer properties when substituting

DM4NIP with the listed alternatives.
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Precursor
Reactivity
Profile

Polymer
Architecture

Thermal
Stability (

)

Solubility
Profile

DM4NIP

(Baseline)

Asymmetric;

slower rate at

ortho-ester

Kinked,

Amorphous
High

Excellent

(Organic

Solvents)

DM5NIP
Symmetric;

uniform reactivity

Linear-Kinked,

Semi-Crystalline

Very High (+20-

40°C vs

Baseline)

Good (Requires

polar aprotic

solvents)

4-Nitroisophthalic

Acid

Low (needs

activation)

Identical to

Baseline
Identical

N/A (Monomer

solubility is poor)

Dimethyl 2-

nitroterephthalat

e

High Linear, Rod-like Maximum

Poor (Often

requires strong

acids)

Decision Pathway & Logic (Visualization)
The following diagram illustrates the decision logic for selecting a precursor based on the

desired polymer property (Solubility vs. Thermal Stability).

Goal: Nitro-Functionalized Polymer Priority: Solubility or Stability?

Priority: Solubility/Processability
Need easy casting

Priority: Max Thermal Stability

Need heat resistance

Dimethyl 4-nitroisophthalate
(Asymmetric Kink)

Dimethyl 5-nitroisophthalate
(Symmetric Packing)

Isophthalic (Meta)

Dimethyl 2-nitroterephthalate
(Linear Rigid Rod)

Terephthalic (Para)

Polymer: Amorphous, Soluble
Lower Tg

Polymer: Semi-Crystalline
High Tg

Click to download full resolution via product page
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Caption: Decision tree for precursor selection based on the trade-off between polymer solubility

(favored by 4-nitro asymmetry) and thermal stability (favored by 5-nitro symmetry).

Experimental Protocols
Protocol A: Synthesis of Polyamide via Dimethyl 5-
nitroisophthalate (Melt Condensation)
Use this protocol when high molecular weight and solvent-free processing are required.

Reagents:

Dimethyl 5-nitroisophthalate (DM5NIP): 10.0 mmol

Aliphatic/Aromatic Diamine (e.g., Hexamethylenediamine): 10.0 mmol

Catalyst: Titanium(IV) isopropoxide (0.1 mol%)

Workflow:

Charging: In a dry 3-neck flask equipped with a nitrogen inlet and mechanical stirrer,

combine DM5NIP and the diamine.

Pre-polymerization: Heat to 180°C under

flow. Methanol evolution will begin. Stir for 2 hours.

Temperature Ramp: Increase temperature to 240°C over 1 hour to maintain melt viscosity as

molecular weight builds.

Vacuum Stage: Apply vacuum (<1 mmHg) at 250°C for 30 minutes to drive the equilibrium

and remove trace methanol.

Isolation: Cool the reactor. The resulting polymer is typically a tough, amber solid.

Protocol B: Activation of 4-Nitroisophthalic Acid
(Yamazaki-Higashi Method)
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Use this protocol to polymerize the Free Acid directly without converting to ester or acid

chloride.

Reagents:

4-Nitroisophthalic acid: 5.0 mmol

Aromatic Diamine (e.g., 4,4'-Oxydianiline): 5.0 mmol

Triphenyl phosphite (TPP): 10.0 mmol

Pyridine: 10 mL (Solvent/Base)

LiCl: 0.5 g (Solubility enhancer)

NMP (N-methyl-2-pyrrolidone): 20 mL

Workflow:

Dissolution: Dissolve LiCl in NMP/Pyridine mixture at 100°C.

Monomer Addition: Add the diacid and diamine.

Activation: Add Triphenyl phosphite (TPP).

Reaction: Heat to 110°C for 3 hours. The solution will become viscous as the

polycondensation proceeds via the in situ formation of N-phosphonium salts.

Precipitation: Pour the viscous solution into methanol (500 mL) to precipitate the polymer.

Wash with hot water to remove pyridine salts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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